molecular formula C17H13ClN2O4 B2599610 3-(5-Chloro-2-methoxybenzamido)benzofuran-2-carboxamide CAS No. 898373-32-5

3-(5-Chloro-2-methoxybenzamido)benzofuran-2-carboxamide

Cat. No.: B2599610
CAS No.: 898373-32-5
M. Wt: 344.75
InChI Key: LGEXGPZJYHQCRP-UHFFFAOYSA-N
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Description

3-(5-Chloro-2-methoxybenzamido)benzofuran-2-carboxamide is a novel benzofuran compound that has generated significant interest in the scientific community due to its diverse biological activities and potential therapeutic applications. This compound is known for its unique structure, which allows for various applications, making it a valuable tool in cutting-edge research endeavors.

Scientific Research Applications

3-(5-Chloro-2-methoxybenzamido)benzofuran-2-carboxamide has a wide range of scientific research applications, including:

    Chemistry: It serves as a valuable intermediate in the synthesis of more complex molecules and as a building block for the development of new materials.

    Biology: This compound has shown potential in various biological assays, including antimicrobial and anticancer activities.

    Medicine: Due to its diverse biological activities, it is being investigated for potential therapeutic applications, such as in the treatment of cancer, infections, and inflammatory diseases.

    Industry: It can be used in the development of new pharmaceuticals, agrochemicals, and other industrial products.

Mechanism of Action

While the specific mechanism of action for 3-(5-Chloro-2-methoxybenzamido)benzofuran-2-carboxamide is not mentioned in the search results, benzofuran derivatives in general have been found to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . Some benzofuran derivatives have shown significant cell growth inhibitory effects against different types of cancer cells .

Future Directions

Benzofuran compounds, including 3-(5-Chloro-2-methoxybenzamido)benzofuran-2-carboxamide, have potential applications in many aspects due to their biological activities . They have attracted the attention of chemical and pharmaceutical researchers worldwide, making these substances potential natural drug lead compounds . Future research may focus on exploring new areas to improve human health and reduce suffering .

Preparation Methods

The synthesis of 3-(5-Chloro-2-methoxybenzamido)benzofuran-2-carboxamide typically involves multiple steps, starting with the preparation of the benzofuran core. The benzofuran core can be synthesized through various methods, including the cyclization of o-hydroxyaryl ketones with aldehydes or carboxylic acids.

Industrial production methods for this compound would likely involve optimizing these synthetic routes for large-scale production, ensuring high yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

3-(5-Chloro-2-methoxybenzamido)benzofuran-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles such as amines or thiols replace the chlorine atom, forming new derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Comparison with Similar Compounds

3-(5-Chloro-2-methoxybenzamido)benzofuran-2-carboxamide can be compared with other benzofuran derivatives, such as:

    Psoralen: Used in the treatment of skin diseases like psoriasis and vitiligo.

    8-Methoxypsoralen: Another compound used in photochemotherapy for skin conditions.

    Angelicin: Known for its anti-inflammatory and anticancer properties.

What sets this compound apart is its unique combination of the benzofuran core with the 5-chloro-2-methoxybenzamido group, which imparts distinct biological activities and potential therapeutic applications.

Properties

IUPAC Name

3-[(5-chloro-2-methoxybenzoyl)amino]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClN2O4/c1-23-12-7-6-9(18)8-11(12)17(22)20-14-10-4-2-3-5-13(10)24-15(14)16(19)21/h2-8H,1H3,(H2,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGEXGPZJYHQCRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(=O)NC2=C(OC3=CC=CC=C32)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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